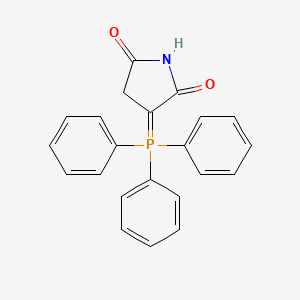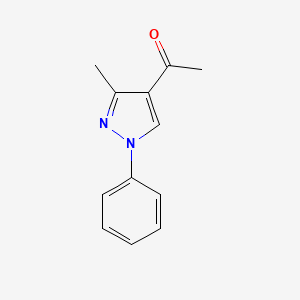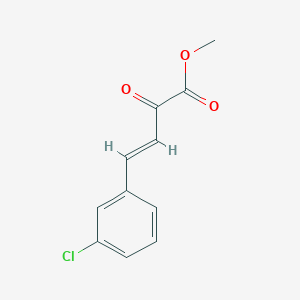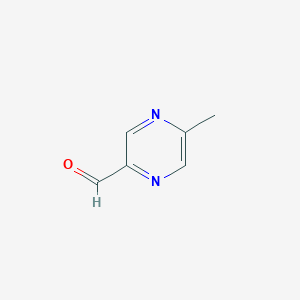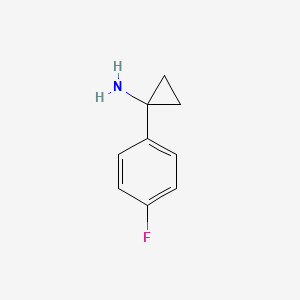
1-(4-Fluorophenyl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)cyclopropanamine is an organic compound with the molecular formula C9H10FN. It has a molecular weight of 151.18 g/mol . This compound is not intended for human or veterinary use and is used for research purposes only.
Synthesis Analysis
The synthesis of 1-(4-Fluorophenyl)cyclopropanamine involves the use of ethylmagnesium bromide and tetraisopropoxytitanium . The reaction is carried out in diethyl ether at -70 to 20°C . Boron trifluoride diethyl ether complex is then added to the reaction mixture, which is stirred at room temperature .Molecular Structure Analysis
The SMILES string representation of 1-(4-Fluorophenyl)cyclopropanamine is NC1(C(C=C2)=CC=C2F)CC1 . This provides a simple line notation for describing the structure of a chemical species .Physical And Chemical Properties Analysis
1-(4-Fluorophenyl)cyclopropanamine is a solid compound . It has a density of 1.2±0.1 g/cm3 and a boiling point of 207.3±33.0 °C at 760 mmHg . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Chemical Synthesis and Modifications
- A rapid and high-yield synthetic method for N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was established, demonstrating the compound's utility in multi-step nucleophilic substitution reactions and ester hydrolysis, highlighting its potential for further chemical modifications and applications in various fields (Zhou et al., 2021).
Antitumor Activities
- A unique antitumor mechanism of action was found for a compound structurally related to 1-(4-Fluorophenyl)cyclopropanamine, indicating the potential of such compounds in cancer treatment. The study highlighted the compound's rapid conversion into an active form upon administration and its significant effects on enzymes related to tumor cells without impacting normal biological functions, suggesting its potential as a promising candidate for anticancer clinical trials (Chou et al., 2010).
Neurological Applications
- Compounds structurally similar to 1-(4-Fluorophenyl)cyclopropanamine have been examined as novel therapeutic agents for a range of neurological conditions, including schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction. This underscores the potential of 1-(4-Fluorophenyl)cyclopropanamine and its derivatives in treating CNS disorders and highlights the importance of LSD1 inhibitors in these therapeutic areas (Blass, 2016).
Bioimaging and Fluorescence
- Trisaminocyclopropenium cations, a class of compounds related to 1-(4-Fluorophenyl)cyclopropanamine, have been synthesized and investigated for their unique photophysical properties. These compounds have shown potential as fluorophores with applications in bioimaging, diagnosis, and various material and medical-driven applications. The study emphasizes the potential of cyclopropenium-based fluorophores as competent imaging agents, further extending the utility of similar compounds in scientific research (Guest et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
1-(4-fluorophenyl)cyclopropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-8-3-1-7(2-4-8)9(11)5-6-9/h1-4H,5-6,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDJCPUJSHPOJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514362 |
Source


|
| Record name | 1-(4-Fluorophenyl)cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)cyclopropanamine | |
CAS RN |
474709-83-6 |
Source


|
| Record name | 1-(4-Fluorophenyl)cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Fluorophenyl)cyclopropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

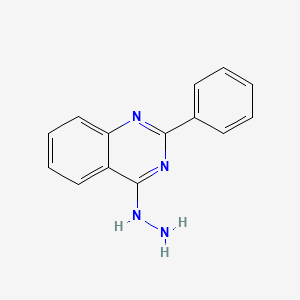
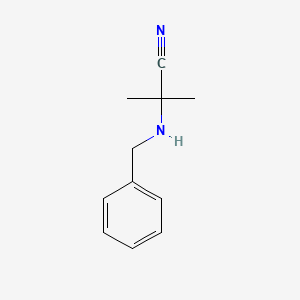
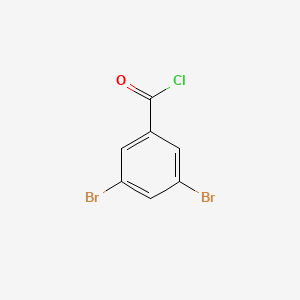
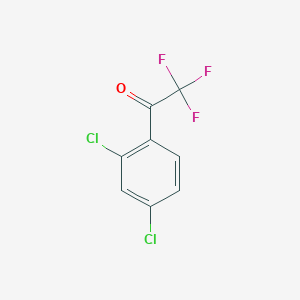
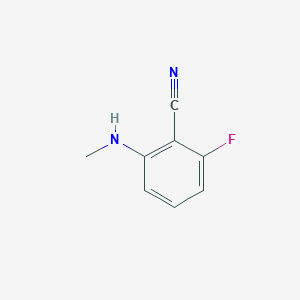
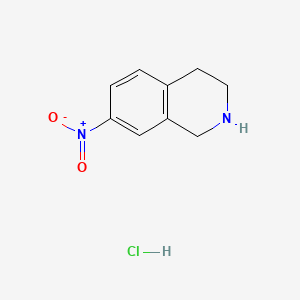
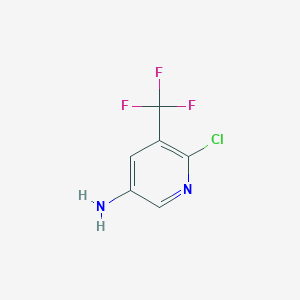
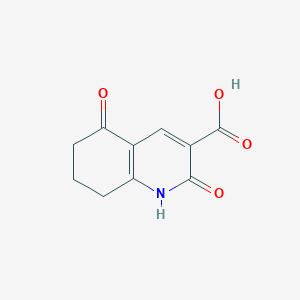

![Oxirane, [2-(phenylmethoxy)phenyl]-](/img/structure/B1315433.png)
